
4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride
Übersicht
Beschreibung
4-(3-Trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride is a chemical compound known for its unique structure and reactivity. It contains a trifluoromethyl group and a diazirine ring, which are both significant in various chemical applications. This compound is often used in photoreactive cross-linking studies due to its ability to form covalent bonds upon exposure to UV light .
Vorbereitungsmethoden
The synthesis of 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride typically involves multiple steps:
Starting Material: The synthesis often begins with 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoic acid.
Conversion to Acid Chloride: The benzoic acid derivative is then converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under anhydrous conditions
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4-(3-Trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride undergoes various chemical reactions:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Photoreactive Cross-Linking: Upon exposure to UV light, the diazirine ring forms a highly reactive carbene intermediate, which can insert into C-H, N-H, and O-H bonds, forming covalent cross-links.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoic acid.
Common reagents include thionyl chloride for the preparation of the acid chloride and various nucleophiles for substitution reactions. Major products include amides, esters, and cross-linked biomolecules.
Wissenschaftliche Forschungsanwendungen
4-(3-Trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride is widely used in scientific research:
Wirkmechanismus
The primary mechanism of action for 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride involves the formation of a carbene intermediate upon UV irradiation. This highly reactive species can insert into various bonds, forming stable covalent linkages. The molecular targets include proteins, nucleic acids, and other biomolecules, allowing for the study of complex biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
4-(3-Trifluoromethyl-3H-diazirin-3-yl)benzyl alcohol: This compound also contains the trifluoromethyl-diazirine moiety but differs in its functional group, making it less reactive towards nucleophiles.
4-(3-Trifluoromethyl-3H-diazirin-3-yl)benzoic acid: This compound is a precursor in the synthesis of the benzoyl chloride derivative and is used in similar photoreactive applications.
4-(3-Trifluoromethyl-3H-diazirin-3-yl)benzylamine: This compound contains an amine group, making it useful in different cross-linking and labeling studies.
The uniqueness of 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride lies in its high reactivity and versatility in forming covalent bonds upon UV activation, making it a valuable tool in various scientific fields .
Eigenschaften
IUPAC Name |
4-[3-(trifluoromethyl)diazirin-3-yl]benzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2O/c10-7(16)5-1-3-6(4-2-5)8(14-15-8)9(11,12)13/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWSNXYROONOLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)C2(N=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide](/img/structure/B3259996.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B3260002.png)
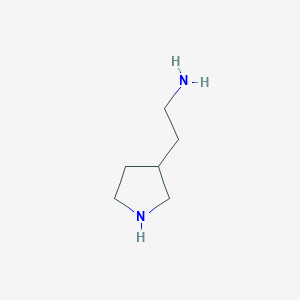
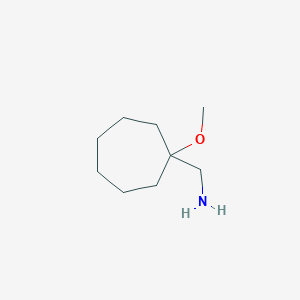

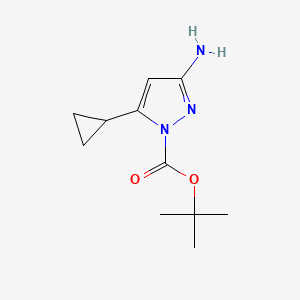

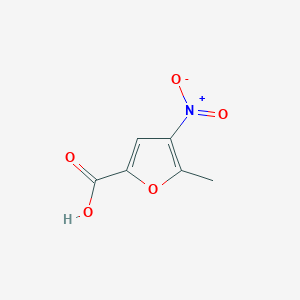

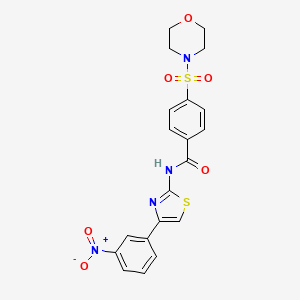
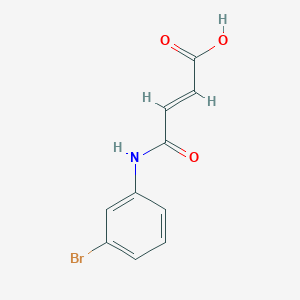
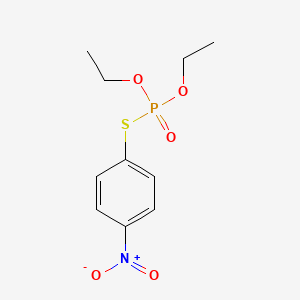
![7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B3260079.png)
